1-Bromo-3-methyl-3-phenylbutan-2-one
Description
1-Bromo-3-methyl-3-phenylbutan-2-one is a brominated ketone featuring a branched alkyl chain and a phenyl substituent. This compound is hypothesized to serve as a versatile synthetic intermediate due to its reactive bromine atom and aromatic phenyl group. The bromine moiety facilitates nucleophilic substitution reactions, while the phenyl group enhances stability and influences lipophilicity.
Properties
IUPAC Name |
1-bromo-3-methyl-3-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLIUECECLLPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-methyl-3-phenylbutan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3-phenylbutan-2-one using bromine or hydrobromic acid in the presence of a catalyst . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-methyl-3-phenylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-phenylbutan-2-ol.
Reduction Reactions: The compound can be reduced to 3-methyl-3-phenylbutan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield corresponding carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Bromo-3-methyl-3-phenylbutan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-3-phenylbutan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The phenyl and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs or functional groups with 1-bromo-3-methyl-3-phenylbutan-2-one, enabling comparative insights:
Biological Activity
Overview
1-Bromo-3-methyl-3-phenylbutan-2-one is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol. It is primarily recognized for its reactivity as a brominated ketone, which facilitates various chemical reactions including substitution, reduction, and oxidation. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.
The compound exhibits notable chemical reactivity due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity is crucial in its application as an intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrO |
| Molecular Weight | 241.13 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H13BrO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
The mechanism of action of this compound involves its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This property allows it to react with various nucleophiles, leading to the formation of diverse products such as alcohols and acids through reduction and oxidation processes respectively.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to programmed cell death. This activity positions it as a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Lines : Research involving human cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values reported between 20 µM and 30 µM depending on the cell type.
Comparative Analysis with Similar Compounds
To elucidate the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 1-Bromo-3-methylbutane | Lacks phenyl group | Lower reactivity |
| 3-Methyl-3-phenylbutan-2-one | No bromine atom | Reduced nucleophilicity |
| 1-Bromo-3-phenylpropan-2-one | Different alkyl chain | Altered reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
